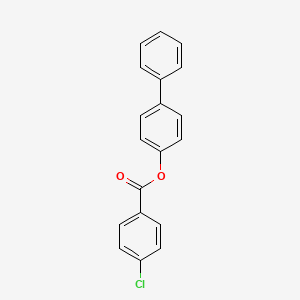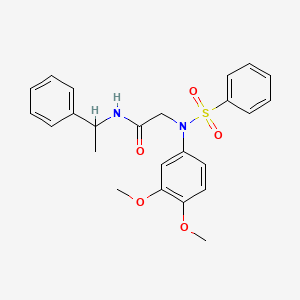![molecular formula C25H24N2O B4998900 3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998900.png)
3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives of 3,3-dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves dehydrative cyclization of 3-(2-acylaminoanilino)-5,5-dimethyl-2-cyclohexen-1-ones with polyphosphoric acid. This method has been demonstrated for the synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones, showcasing the versatility of this approach in producing compounds with potential central nervous system pharmacological activity (Matsuo et al., 1986).
Molecular Structure Analysis
The molecular structure of these compounds has been corroborated by various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) for both hydrogen (1H) and carbon (13C), and mass spectrometry (MS). These techniques confirm the complex architecture of the dibenzo[diazepin-1-one] derivatives, elucidating their structural integrity and potential for interaction with biological targets (Cortéas et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives includes their capacity for undergoing various chemical transformations, such as alkylation, acetylation, and nitrosation. These reactions expand the functional diversity of the core structure, allowing for the exploration of its pharmacological potential (Chechina et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystallinity, are crucial for understanding their behavior in biological systems and potential drug formulation. While specific data on these parameters for this compound is not directly available, such properties are typically investigated using techniques like X-ray crystallography for structural determination and thermogravimetric analysis for stability assessment.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming complexes with metals or other organic molecules, define the utility of these compounds in medicinal chemistry and materials science. Their ability to act as chemosensors for transition metal cations, as demonstrated by their selective luminescence and complex formation behavior, highlights the diverse functional applications of these molecules beyond pharmacology (Tolpygin et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is the benzodiazepine binding site on GABA A receptors . GABA A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system (CNS).
Mode of Action
This compound interacts with the benzodiazepine binding site on GABA A receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This results in an increase in inhibitory effects on the CNS, leading to anxiolytic (anti-anxiety) effects .
Biochemical Pathways
The compound’s interaction with GABA A receptors affects the GABAergic pathway, a critical biochemical pathway in the CNS. By enhancing the inhibitory effects of GABA, it can decrease neuronal excitability and produce calming effects, which can help alleviate symptoms of anxiety .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced GABAergic inhibition in the CNS, leading to decreased neuronal excitability. This results in anxiolytic effects, helping to alleviate symptoms of anxiety .
Zukünftige Richtungen
The compound and its derivatives have shown promising results as antioxidant and anxiolytic agents . Some of the synthesized compounds exhibited significant anxiolytic effect compared to the standard drug diazepam . These results suggest potential future directions for the development of new therapeutic agents for the treatment of anxiety disorders .
Biochemische Analyse
Biochemical Properties
The compound interacts with various biomolecules, including enzymes and proteins. It has been found to exhibit antioxidant potential, as demonstrated by DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay . It also shows binding abilities towards the benzodiazepine binding site on GABA A receptors .
Cellular Effects
3,3-Dimethyl-11-(1-naphthyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one influences cell function by interacting with GABA A receptors, which play a crucial role in neurotransmission . The compound’s interaction with these receptors can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, such as GABA A receptors . This binding can lead to changes in gene expression and can influence enzyme activity.
Dosage Effects in Animal Models
In animal models, the compound has shown anxiolytic effects, even at an oral dose of 1.0 mg/kg, comparable to the standard drug diazepam
Eigenschaften
IUPAC Name |
9,9-dimethyl-6-naphthalen-1-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O/c1-25(2)14-21-23(22(28)15-25)24(27-20-13-6-5-12-19(20)26-21)18-11-7-9-16-8-3-4-10-17(16)18/h3-13,24,26-27H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBAKDKPABIXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC5=CC=CC=C54)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![6',7'-dimethoxy-1'-(3-nitrophenyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4998832.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)


![5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4998874.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998880.png)
![2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl (2,5-dioxo-1-pyrrolidinyl)acetate](/img/structure/B4998890.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3,4-dimethylphenyl)acetamide]](/img/structure/B4998904.png)
![N-[1-(4-ethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4998907.png)
![1-[2-(4-chlorophenyl)ethyl]-6-oxo-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4998911.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-3,3-diphenylpropanamide](/img/structure/B4998918.png)
